molecular formula C12H7NOS B12844162 3-(5-Formyl-3-thienyl)benzonitrile

3-(5-Formyl-3-thienyl)benzonitrile

Cat. No.: B12844162
M. Wt: 213.26 g/mol
InChI Key: RYONQMUCXMXKAL-UHFFFAOYSA-N
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Description

3-(5-Formyl-3-thienyl)benzonitrile is an organic compound with the molecular formula C12H7NOS. It is a derivative of benzonitrile, featuring a thienyl group substituted at the 3-position with a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formyl-3-thienyl)benzonitrile typically involves the reaction of 3-thiophenecarboxaldehyde with benzonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This would include the use of efficient catalysts, controlled reaction environments, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-3-thienyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thienyl and benzonitrile groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: 3-(5-Carboxy-3-thienyl)benzonitrile.

    Reduction: 3-(5-Hydroxymethyl-3-thienyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Formyl-3-thienyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formyl-3-thienyl)benzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thienyl and benzonitrile groups can engage in π-π interactions and hydrogen bonding. These interactions can influence biological pathways and molecular processes, making the compound valuable for research in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile with similar chemical properties.

    3-Formylbenzonitrile: Lacks the thienyl group but shares the formyl and nitrile functionalities.

    Thiophene derivatives: Compounds with similar thienyl groups but different substituents.

Uniqueness

3-(5-Formyl-3-thienyl)benzonitrile is unique due to the combination of its formyl, thienyl, and benzonitrile groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H7NOS

Molecular Weight

213.26 g/mol

IUPAC Name

3-(5-formylthiophen-3-yl)benzonitrile

InChI

InChI=1S/C12H7NOS/c13-6-9-2-1-3-10(4-9)11-5-12(7-14)15-8-11/h1-5,7-8H

InChI Key

RYONQMUCXMXKAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC(=C2)C=O)C#N

Origin of Product

United States

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